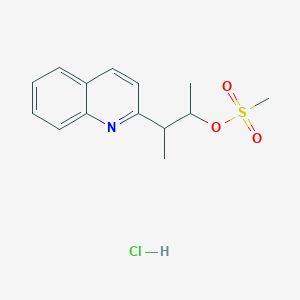

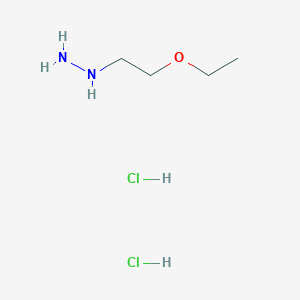

3-(Quinolin-2-yl)butan-2-yl methanesulfonate hydrochloride

Descripción general

Descripción

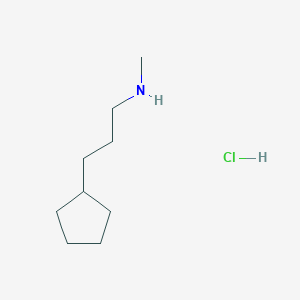

3-(Quinolin-2-yl)butan-2-yl methanesulfonate hydrochloride, or 3-QMBH, is a quinoline-based compound that has been used in scientific research for a number of purposes. This compound is a hydrochloride salt of the quinoline-based organic compound 3-(Quinolin-2-yl)butan-2-yl methanesulfonate, which is a derivative of quinoline and a member of the quinoline-based sulfonates. 3-QMBH has been found to possess a wide range of properties, such as high solubility, low toxicity, and low volatility. This compound has been used in a variety of research applications, including as a reagent for synthesis, as a catalyst, and as a drug delivery system.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

The quinoline core of 3-(Quinolin-2-yl)butan-2-yl methanesulfonate hydrochloride is known for its antimicrobial properties. It can be used to develop new antimicrobial agents with enhanced pharmacodynamic and pharmacokinetic properties, targeting both Gram-positive and Gram-negative bacteria. The compound’s efficacy in this field could lead to advancements in treating infections more effectively .

Anticancer Research

Quinoline derivatives have shown promise in anticancer research. The specific structure of this compound may interact with cancer cell DNA, inhibiting growth and proliferation. Research could focus on synthesizing new derivatives with potential anticancer activities, comparing their effectiveness with existing treatments .

Antimalarial Activity

The quinoline nucleus is integral to many antimalarial drugs3-(Quinolin-2-yl)butan-2-yl methanesulfonate hydrochloride could serve as a precursor or intermediate in synthesizing novel antimalarial compounds, potentially leading to more effective treatments against resistant strains of malaria .

Antidepressant and Anticonvulsant Effects

This compound’s quinoline structure is associated with neurological effects, such as antidepressant and anticonvulsant activities. It could be valuable in synthesizing new drugs to treat depression and epilepsy, with research focusing on its safety and efficacy in clinical settings .

Antiviral Properties

Given the ongoing need for new antiviral agents, 3-(Quinolin-2-yl)butan-2-yl methanesulfonate hydrochloride might be used in the development of drugs targeting various viral infections. Its quinoline base is a common feature in many antiviral compounds, suggesting potential applications in this area .

Anti-inflammatory and Antioxidant Uses

The anti-inflammatory and antioxidant properties of quinoline derivatives make them suitable for research into chronic diseases like arthritis and cardiovascular diseases. This compound could be explored for its potential to reduce inflammation and oxidative stress .

Analytical Chemistry

In analytical chemistry, 3-(Quinolin-2-yl)butan-2-yl methanesulfonate hydrochloride can be used as a standard or reference compound in various chromatographic and spectroscopic methods, such as HPLC, LC-MS, and NMR, to ensure the accuracy and reliability of analytical results .

Chemical Synthesis and Catalysis

The compound’s structure could be utilized in chemical synthesis as a building block for more complex molecules. Additionally, its potential catalytic properties might be investigated to facilitate various chemical reactions, possibly leading to more efficient and environmentally friendly processes .

Propiedades

IUPAC Name |

3-quinolin-2-ylbutan-2-yl methanesulfonate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S.ClH/c1-10(11(2)18-19(3,16)17)13-9-8-12-6-4-5-7-14(12)15-13;/h4-11H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPWQQDUUQTKDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2C=C1)C(C)OS(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Quinolin-2-yl)butan-2-yl methanesulfonate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-1-propanamine hydrochloride](/img/structure/B1432119.png)

![3-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine;hydrochloride](/img/structure/B1432122.png)

![2-Methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-propanamine hydrochloride](/img/structure/B1432123.png)

![N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride](/img/structure/B1432135.png)

![9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride](/img/structure/B1432140.png)

![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B1432142.png)